

Unveiling the Molecular Architecture of Salfredin C1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the structure elucidation of **Salfredin C1**, a novel aldose reductase inhibitor isolated from the fermentation broth of Crucibulum sp. RF-3817.[1] The determination of its complex heterocyclic structure was accomplished through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy. This document details the experimental protocols and presents the key data that were instrumental in piecing together the molecular puzzle of **Salfredin C1**.

Physicochemical and Spectroscopic Properties

The initial characterization of **Salfredin C1** established it as a distinct chemical entity. High-resolution mass spectrometry determined the molecular formula to be C13H11NO6.[1] The compound presents as a pale yellow powder and its structure was determined to be (2R)-2-[(2S)-4-hydroxy-5,7-dioxo-2,3-dihydrofuro[3,2-f]isoindol-2-yl]propanoic acid.[1] A summary of its physicochemical and key spectroscopic data is provided below.

Table 1: Physicochemical and Spectrometric Data for Salfredin C1



Property	Value	
Appearance	Pale yellow powder	
Molecular Formula	C13H11NO6	
Molecular Weight	293.23 g/mol	
HR-ESI-MS (m/z)	294.0614 [M+H]+ (Calcd. for C13H12NO6, 294.0613)	
UV λmax (MeOH) nm (log ε)	230 (4.15), 285 (3.80), 320 (3.55)	
IR (KBr) vmax cm ⁻¹	3450, 1770, 1715, 1640, 1600, 1250	

Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of **Salfredin C1** was established through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR spectra provided the foundational information regarding the proton and carbon environments, while COSY, HSQC, and HMBC experiments revealed the connectivity of the molecular framework.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Salfredin C1** (500 MHz, DMSO-d₆)



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
1'	173.5	-
2'	52.8	4.85 (q, 7.1)
3'	16.5	1.55 (d, 7.1)
2	75.1	5.90 (t, 8.5)
3a	118.2	-
4	162.0	-
4-OH	-	11.5 (br s)
5	102.5	6.80 (s)
5a	135.8	-
7	150.1	-
8	30.2	3.40 (dd, 16.0, 8.5), 3.25 (dd, 16.0, 8.5)
9	168.5	-
9a	110.1	-
NH	-	8.90 (br s)

Experimental Protocols Fermentation and Isolation of Salfredin C1

The production of **Salfredin C1** was achieved through fermentation of Crucibulum sp. RF-3817.[1] The following protocol outlines the general procedure for its isolation and purification.

- Fermentation:Crucibulum sp. RF-3817 was cultured in a suitable liquid medium containing glucose, peptone, yeast extract, and inorganic salts at 28°C for 7 days with shaking.
- Extraction: The culture broth was filtered to separate the mycelium. The filtrate was then extracted three times with an equal volume of ethyl acetate. The organic layers were combined and concentrated under reduced pressure to yield a crude extract.



- Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).
- Preparative HPLC: Fractions containing **Salfredin C1** were pooled, concentrated, and further purified by reversed-phase preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient to yield pure **Salfredin C1**.

Spectroscopic and Spectrometric Analysis

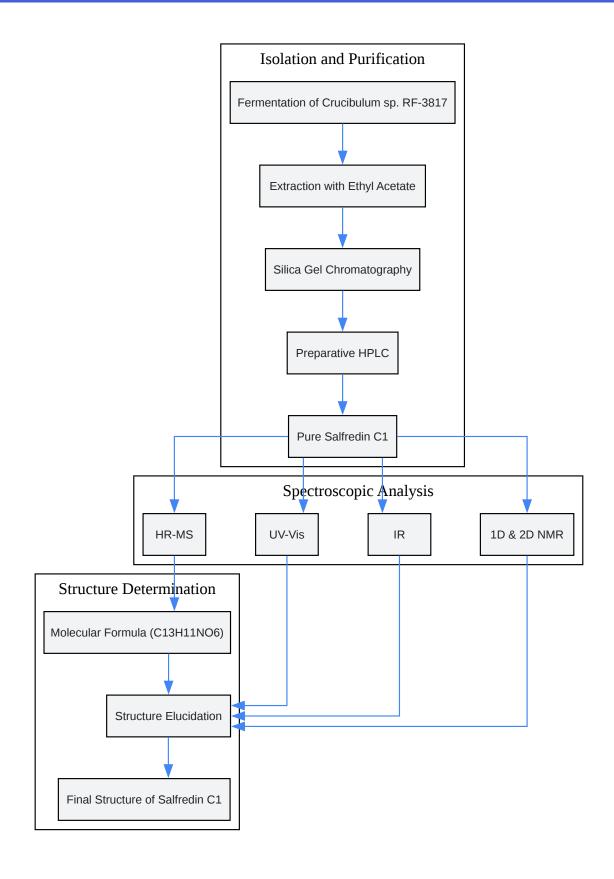
The structural characterization of the purified **Salfredin C1** was performed using a suite of spectroscopic and spectrometric techniques.

- UV-Vis Spectroscopy: A UV-Vis spectrum was recorded on a spectrophotometer in methanol.
- Infrared (IR) Spectroscopy: An IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a time-of-flight (TOF) mass spectrometer to determine the accurate mass and molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired on a 500 MHz NMR spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).

Visualizing the Path to Discovery

The following diagrams illustrate the logical workflow of the structure elucidation process and the key correlations that defined the molecular architecture of **Salfredin C1**.





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